Isamoltane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CGP 361A are not well-documented in publicly accessible sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient (API) followed by formulation into the desired dosage form.
Chemical Reactions Analysis
Types of Reactions
CGP 361A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the phenoxy and amino groups, are possible.
Common Reagents and Conditions
Common reagents used in the reactions involving CGP 361A include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CGP 361A has been extensively studied for its anxiolytic properties. It has shown activity in inhibiting the binding of neurotransmitters to the 5-HT1B receptor subtype in the brain, making it a potential candidate for the treatment of anxiety disorders . Additionally, it has been used in research to study the role of β-adrenoceptors and 5-HT receptors in various physiological and pathological conditions .
Mechanism of Action
The mechanism of action of CGP 361A involves its binding to β-adrenoceptors and 5-HT1B receptors in the brain. By inhibiting the binding of neurotransmitters to these receptors, CGP 361A modulates the release and turnover of serotonin (5-HT), which is associated with its anxiolytic effects . The compound’s selectivity for the 5-HT1B receptor subtype over other receptor subtypes contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective β-adrenoceptor antagonist with anxiolytic properties.
Oxprenolol: Another β-adrenoceptor antagonist with similar properties.
Cyanopindolol: A β-adrenoceptor antagonist with activity at 5-HT receptors.
Uniqueness of CGP 361A
CGP 361A is unique in its high selectivity for the 5-HT1B receptor subtype compared to other β-adrenoceptor ligands. This selectivity contributes to its distinct pharmacological effects and makes it a valuable compound for research into anxiety disorders and the role of 5-HT receptors .
Properties
CAS No. |
55050-96-9 |
---|---|
Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |
InChI Key |
DCOXRJZVVPMXLY-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
99740-06-4 | |
Synonyms |
1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl CGP 361A CGP-361A isamoltane isamoltane, (+)-isomer isamoltane, (+-)-isomer isamoltane, (-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.